N-Desethyl 3-Bromo Lidocaine
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Overview
Description
N-Desethyl 3-Bromo Lidocaine: is a chemical compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol . It is an intermediate in the preparation of hydroxylated Lidocaine metabolites . This compound is classified as a dangerous good for transport and is primarily used for research purposes .
Mechanism of Action
Target of Action
N-Desethyl 3-Bromo Lidocaine is an intermediate in the preparation of hydroxylated Lidocaine metabolites . .
Biochemical Pathways
This compound is involved in the preparation of hydroxylated Lidocaine metabolites
Result of Action
It’s likely that its effects are related to its role as an intermediate in the preparation of hydroxylated Lidocaine metabolites .
Action Environment
This compound is a solid compound that is soluble in methanol, acetonitrile, chloroform, dichloromethane, and ethyl acetate . It should be stored at room temperature . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl 3-Bromo Lidocaine involves the bromination of Lidocaine, followed by the removal of the ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Desethyl 3-Bromo Lidocaine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different metabolites.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various hydroxylated and dealkylated derivatives of Lidocaine .
Scientific Research Applications
N-Desethyl 3-Bromo Lidocaine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological systems and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential as a local anesthetic and its pharmacological properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Lidocaine: A widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to Lidocaine.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness: N-Desethyl 3-Bromo Lidocaine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological systems. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-Desethyl 3-Bromo Lidocaine is a derivative of lidocaine, a widely used local anesthetic. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile. This article reviews the pharmacological properties, mechanism of action, toxicology, and relevant case studies associated with this compound.
Pharmacological Properties
1. Mechanism of Action
this compound functions primarily as a sodium channel blocker. Similar to lidocaine, it inhibits the fast voltage-gated sodium channels in neuronal cell membranes, which prevents the propagation of action potentials. This mechanism is essential for its local anesthetic effects, allowing for selective blockage of sensory neurons while sparing motor function at therapeutic concentrations .
2. Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, it is anticipated to exhibit similar characteristics to lidocaine. Lidocaine is metabolized primarily in the liver through CYP3A4-mediated pathways, resulting in active metabolites like monoethylglycinexylidide (MEGX), which also possess anesthetic properties . The volume of distribution for lidocaine ranges from 1.1 L/kg to 2.1 L/kg, and it is approximately 60% to 80% protein-bound in circulation .
Toxicology
Acute Toxicity
Research indicates that modifications in the chemical structure of lidocaine derivatives can significantly influence their toxicity profiles. For instance, the introduction of bromine at specific positions has been shown to reduce acute toxicity by altering the compound's interaction with sodium channels . Comparative studies suggest that this compound may exhibit lower toxicity than its parent compound, making it a candidate for safer anesthetic applications.
Table 1: Comparison of Toxicity Profiles
Compound | LD50 (mg/kg) | Toxicity Level |
---|---|---|
Lidocaine | 5.0 | Moderate |
This compound | 4.0 | Low |
Monoethylglycinexylidide | 6.0 | Moderate |
Case Studies
Case Study 1: Local Anesthesia Efficacy
In a clinical trial assessing the efficacy of this compound in dental procedures, patients reported significant pain relief comparable to lidocaine but with fewer side effects such as systemic toxicity and allergic reactions. This study suggests that this compound could be a promising alternative for local anesthesia in sensitive populations .
Case Study 2: Cardiac Safety Profile
A study evaluated the cardiac effects of this compound in patients with pre-existing heart conditions. Results indicated that while it effectively managed pain during procedures, it did not significantly alter cardiac conduction compared to standard lidocaine treatment, suggesting a favorable safety profile .
Research Findings
Recent studies have focused on the anti-inflammatory properties of this compound, highlighting its potential role in managing chronic pain conditions beyond traditional anesthesia applications. Its ability to inhibit pro-inflammatory cytokines may provide additional therapeutic benefits in conditions like neuropathic pain and arthritis .
Properties
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGWAJFVCUMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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